N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide
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Overview
Description
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of adamantane, thiazole, furan, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a thioamide, with an α-haloketone.
Introduction of the adamantane group: This step involves the alkylation of the thiazole ring with an adamantyl halide.
Synthesis of the oxadiazole ring: This can be accomplished by the cyclization of a hydrazide with a carboxylic acid derivative.
Formation of the final compound: The final step involves the coupling of the thiazole and oxadiazole intermediates through a suitable linker, such as a sulfanylacetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer properties.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE will depend on its specific application. For example, if it is used as a drug, its mechanism of action might involve binding to a specific molecular target, such as an enzyme or receptor, and modulating its activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE: can be compared with other compounds that contain similar structural motifs, such as:
Uniqueness
The uniqueness of N-[5-(ADAMANTAN-1-YL)-1,3-THIAZOL-2-YL]-2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE lies in its combination of these structural motifs, which may confer unique properties and activities not found in other compounds. This makes it a valuable target for further research and development.
Properties
Molecular Formula |
C21H22N4O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-[5-(1-adamantyl)-1,3-thiazol-2-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H22N4O3S2/c26-17(11-29-20-25-24-18(28-20)15-2-1-3-27-15)23-19-22-10-16(30-19)21-7-12-4-13(8-21)6-14(5-12)9-21/h1-3,10,12-14H,4-9,11H2,(H,22,23,26) |
InChI Key |
DKLMVYNKCVRSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(S4)NC(=O)CSC5=NN=C(O5)C6=CC=CO6 |
Origin of Product |
United States |
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